exo-3-Azabicyclo[3.2.1]octan-8-ol HCl
Description
Significance of Bicyclo[3.2.1]octane Architectures in Synthetic Design
The bicyclo[3.2.1]octane skeleton is a recurring and important motif found in a wide array of natural products that exhibit significant biological activities. nih.govrsc.org This framework is the core structure for numerous sesquiterpenes, diterpenes, alkaloids, and antibiotics. ehu.es Its presence in medicinally relevant natural products like gelsemine, which has shown potential in treating chronic pain, and platensimycin, a potent antibacterial agent, has made it an attractive target for organic chemists. nih.gov
The inherent structural complexity and stereochemistry of the bicyclo[3.2.1]octane system present considerable challenges and opportunities in synthetic design. rsc.org Consequently, a great deal of research has been dedicated to developing novel and efficient methods for its construction. nih.gov Strategies for its synthesis are diverse, ranging from intramolecular Diels-Alder reactions to acid-promoted rearrangements and multicomponent reactions. nih.gov The development of these synthetic routes is crucial not only for the total synthesis of natural products but also for creating non-natural derivatives with potentially new biological functions. nih.gov
The Role of Nitrogen-Containing Bicyclic Scaffolds in Molecular Complexity
Nitrogen-containing scaffolds are among the most significant structural components of pharmaceuticals. google.comrsc.org An analysis of FDA-approved drugs revealed that 59% of unique small-molecule medicines contain a nitrogen heterocycle. ehu.es This prevalence is due to the unique properties that nitrogen atoms impart to a molecule, including basicity, nucleophilicity, and the ability to form hydrogen bonds, which are critical for molecular recognition and binding to biological targets like enzymes and receptors. cymitquimica.com
Incorporating a nitrogen atom into a bicyclic system, such as in the 3-azabicyclo[3.2.1]octane core, combines the conformational rigidity of the bridged structure with the versatile chemical and biological properties of the nitrogen atom. nih.gov This rigidity reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a specific biological target—a highly desirable feature in drug design. nih.gov These azabicyclic scaffolds are often considered conformationally restricted analogs of simpler cyclic amines (like piperidine (B6355638) or proline) and are key intermediates in the synthesis of medicinally valuable compounds. nih.gov Their structural similarity to bioactive alkaloids such as cocaine and morphine further underscores their importance in medicinal chemistry. nih.gov
Chemical Profile of exo-3-Azabicyclo[3.2.1]octan-8-ol HCl
While the broader 3-azabicyclo[3.2.1]octane class of compounds is of significant interest, detailed research findings on the specific isomer this compound are not extensively documented in publicly available literature. However, its fundamental chemical properties can be compiled from available data, and its structural characteristics can be inferred from studies on closely related analogues.
A stereoselective synthesis of the related N-methylated compounds, 3-methyl-3-azabicyclo[3.2.1]octan-8α- and β-ols, has been reported, and their structures were studied using NMR and IR spectroscopy alongside ab initio calculations. cymitquimica.com These studies revealed that the bicyclic system adopts a preferred chair-envelope conformation. cymitquimica.com It is reasonable to infer that the parent exo-3-Azabicyclo[3.2.1]octan-8-ol scaffold adopts a similar conformation. Furthermore, a 1968 publication detailed an improved laboratory method for preparing the parent scaffold, 3-azabicyclo[3.2.1]octane hydrochloride, indicating a long-standing interest in this chemical class. chemicalbook.com
Below is a table summarizing the known properties of this compound.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2089291-70-1 | aksci.com |
| Molecular Formula | C₇H₁₄ClNO | |
| Molecular Weight | 163.65 g/mol |
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(1R,5R)-3-azabicyclo[3.2.1]octan-8-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-5-1-2-6(7)4-8-3-5;/h5-9H,1-4H2;1H/t5-,6-;/m1./s1 |
InChI Key |
YCMFHKGTJWAZSH-KGZKBUQUSA-N |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]1C2O.Cl |
Canonical SMILES |
C1CC2CNCC1C2O.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Exo 3 Azabicyclo 3.2.1 Octan 8 Ol Hydrochloride and Its Stereochemical Analogs
Retrosynthetic Disconnection Strategies
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule, exo-3-Azabicyclo[3.2.1]octan-8-ol, to identify viable starting materials and synthetic transformations. The bicyclic nature of the azabicyclo[3.2.1]octane core presents several strategic disconnections.
A primary disconnection strategy involves breaking the bonds forming the piperidine (B6355638) ring, leading back to a substituted cyclopentane (B165970) or cyclohexane (B81311) precursor. For instance, a disconnection across the C1-N3 and C5-N3 bonds suggests a precursor that can undergo an intramolecular cyclization. This approach often relies on forming the nitrogen-containing ring in a late-stage transformation.
Another powerful retrosynthetic approach, inspired by Robinson's classic synthesis of tropinone (B130398), involves a double Mannich-type condensation. nih.gov This strategy disconnects the bicyclic system into simpler, acyclic precursors: a nitrogen source (like methylamine), a dicarbonyl equivalent (like succinaldehyde), and a source of the C2-C3-C4 bridge (like acetone-dicarboxylic acid). rsc.orgnih.gov This convergent approach efficiently assembles the core structure in a single pot.
Radical-based retrosynthetic analysis offers an alternative pathway, particularly for N-arylated analogs. researchgate.netnih.gov A [3+3]-annulation process can be envisioned where the pyrrolidine (B122466) or piperidine ring acts as a 1,3-bis radical donor, which reacts with a 1,3-bis radical acceptor to form the bicyclic system. nih.gov This highlights the versatility of modern synthetic methods in accessing the azabicyclo[3.2.1]octane skeleton.
| Disconnection Strategy | Key Precursors | Relevant Synthetic Transformation |
| Intramolecular Cyclization | Substituted Cyclopentane/Cyclohexane | Reductive Amination, Amide Formation |
| Double Mannich Condensation | Amine, Dialdehyde, Dicarboxylate | Mannich Reaction |
| [3+3] Annulation | N-Aryl Cyclic Amine, Allylic Acceptor | Radical Annulation |
Foundational Reaction Pathways for Azabicyclo[3.2.1]octane Construction
A variety of synthetic methods have been developed to construct the azabicyclo[3.2.1]octane ring system. These methods can be broadly categorized based on the key ring-forming reaction.
Cycloaddition Reactions (e.g., [3+2] Cycloaddition with Oxidopyridinium Ions)
Cycloaddition reactions provide a powerful and often stereocontrolled route to the azabicyclo[3.2.1]octane core. The intramolecular [3+2] cycloaddition of oxidopyridinium ions is a notable example. researchgate.net These reactive intermediates, generated in situ, can react with tethered alkenes to form the bicyclic system with high efficiency. This method allows for the rapid construction of molecular complexity from relatively simple starting materials. researchgate.net
Another approach involves the reaction of norbornadienes with sulfonyl azides. nih.gov This reaction proceeds through an initial dipolar cycloaddition, followed by nitrogen loss and rearrangement to afford a 2-azabicyclo[3.2.1]octadiene system, which can be subsequently reduced to the saturated scaffold. nih.gov While yields can be moderate, the scalability and ease of execution make it a practical method. nih.gov
| Cycloaddition Type | Reactants | Intermediate/Product | Key Features |
| [3+2] Cycloaddition | Oxidopyridinium ion with tethered alkene | 8-azabicyclo[3.2.1]octane | High efficiency, good for complexity |
| Dipolar Cycloaddition/Rearrangement | Norbornadiene and sulfonyl azide | 2-azabicyclo[3.2.1]octadiene | Scalable, moderate yields |
| [4+3] Cycloaddition | 2-Arylaziridines and 2-substituted cyclopentadiene | Azabicyclo[3.2.1]octane | High diastereoselectivity, uses cheap catalyst |
Tandem Annulation Processes (e.g., Michael-Aldol Annulation)
Tandem reactions, where multiple bond-forming events occur in a single operation, offer an efficient strategy for synthesizing complex molecules. A Michael-Aldol annulation sequence can be employed to construct the bicyclic framework. ucl.ac.uk This process typically involves the reaction of a cyclic 1,3-dione with an α,β-unsaturated aldehyde. The initial Michael addition is followed by an intramolecular aldol (B89426) condensation to furnish the bicyclo[3.2.1]octane skeleton. This method can provide good to excellent yields and often with a high degree of stereocontrol. ucl.ac.uk
Radical [3+3]-annulation processes have also been developed, particularly for N-arylated derivatives. nih.gov This visible-light-catalyzed reaction involves the generation of α-aminoalkyl radicals from cyclic tertiary N-arylamines, which then react with a 1,3-bis radical acceptor in a tandem sequence to afford the 8-azabicyclo[3.2.1]octane core with good yields and high diastereoselectivity. nih.gov
Reductive Amination Strategies for Ring Closure
Intramolecular reductive amination is a widely used and reliable method for the final ring closure to form the azabicyclo[3.2.1]octane system. This strategy is particularly effective when starting from a suitably functionalized cyclopentane or cyclohexane precursor. For example, a precursor containing both a ketone and a primary or secondary amine can undergo intramolecular cyclization via iminium ion formation and subsequent reduction to yield the bicyclic amine.
This approach was utilized in the synthesis of enantiopure 3-azabicyclo[3.2.1]octane β-amino esters. researchgate.net The key step involved the cleavage of a dihydroxylated norbornene derivative to a dialdehyde, which then underwent a reductive amination with a primary amine to form the bicyclic skeleton. researchgate.net This method is advantageous due to the mild reaction conditions and the commercial availability of a wide range of reducing agents.
Beckmann Rearrangement Approaches to Azabicyclic Ketones and Lactams
The Beckmann rearrangement provides an alternative route to the azabicyclo[3.2.1]octane skeleton, typically involving a ring expansion to form a lactam, which can then be reduced to the corresponding cyclic amine. rsc.orgwikipedia.orgorgoreview.com The starting material for this rearrangement is an oxime, which is usually prepared from the corresponding ketone. chemistrysteps.commasterorganicchemistry.combyjus.com
In the context of azabicyclic synthesis, an appropriately substituted bicyclo[2.2.1]heptanone (norcamphor) derivative can be converted to its oxime. rsc.org Treatment of this oxime with acid promotes the rearrangement, where one of the bridgehead carbons migrates to the nitrogen, expanding the five-membered ring to a six-membered lactam, thus forming the 2-azabicyclo[3.2.1]octan-3-one skeleton. rsc.org The regioselectivity of the rearrangement is determined by which group is anti-periplanar to the hydroxyl group of the oxime. wikipedia.orgorgoreview.com
| Starting Material | Key Intermediate | Product |
| Bicyclo[2.2.1]heptanone derivative | Oxime | 2-Azabicyclo[3.2.1]octan-3-one (Lactam) |
| Cyclic Ketone | Oxime | Lactam |
Ring Expansion and Skeletal Rearrangement Reactions
Ring expansion and skeletal rearrangement reactions offer unique entries into the azabicyclo[3.2.1]octane framework from different bicyclic precursors. One such strategy involves the rearrangement of 7-azabicyclo[2.2.1]heptane (azanorbornane) systems. Radical-mediated ring expansion of azanorbornanic aminyl radicals can lead to the formation of diazabicyclo[3.2.1]octene systems. unirioja.esacs.org This process is initiated by the formation of an aminyl radical, which undergoes a regioselective ring opening followed by cyclization to the expanded bicyclic system. acs.org The rigid bicyclic skeleton of the starting material is believed to favor this rearrangement pathway. acs.org
Another approach involves the homologation of tropinone derivatives through cyclopropanation followed by ring expansion to generate homotropone derivatives. ehu.es This strategy allows for the introduction of additional functionality and modification of the core scaffold.
Stereoselective and Enantioselective Synthetic Approaches
The precise control of stereochemistry is paramount in the synthesis of complex molecules like the 8-azabicyclo[3.2.1]octane scaffold. ehu.es Methodologies that allow for the selective formation of specific stereoisomers are essential for producing enantiomerically pure compounds for pharmacological evaluation.
The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane core is often achieved through asymmetric catalysis and the use of chiral auxiliaries, particularly in cycloaddition reactions. ehu.es A prominent strategy involves the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides. rsc.orgnih.gov
One effective method employs a dual catalytic system, combining a rhodium(II) complex with a chiral Lewis acid, to react diazo imine-derived cyclic azomethine ylides with dipolarophiles like acryloylpyrazolidinone. rsc.orgnih.gov This approach has successfully produced optically active 8-oxabicyclo[3.2.1]octanes with high levels of diastereoselectivity and enantioselectivity. rsc.org Similarly, copper complexes incorporating chiral ligands, such as (R)-Fesulphos, have been used to catalyze reactions between cyclic azomethine ylides and nitroalkenes, yielding a variety of tropane-like structures with high exo-selectivity and excellent enantiomeric excesses. ehu.es
Chiral auxiliaries have also been instrumental. For instance, a chiral sulfoxide (B87167) has been employed to control the stereochemistry in a (3+2) cycloaddition with 3-oxidopyridinium ylides. This reaction yielded three diastereoisomers, with the major one having the correct configuration to access natural (–)-2α-tropanol after further transformations. ehu.es
Table 1: Examples of Asymmetric Catalysis in the Synthesis of Bicyclo[3.2.1]octane Scaffolds
| Catalyst System | Reactants | Product Type | Selectivity |
|---|---|---|---|
| Rhodium(II) complex / Chiral Lewis acid | Cyclic azomethine ylides + Acryloylpyrazolidinone | 8-Oxabicyclo[3.2.1]octanes | High diastereo- and enantioselectivities (up to >99:1 dr, 99% ee) rsc.org |
| Copper complex with (R)-Fesulphos ligand | Cyclic azomethine ylides + Nitroalkenes | Tropane-like alkaloids | High exo-selectivity and excellent enantiomeric excesses ehu.es |
Achieving diastereoselective control is critical during the formation of the bicyclic ring system and subsequent functionalization. The intramolecular Mannich cyclization is a valuable method for the asymmetric synthesis of substituted tropinones, which are precursors to the target alcohol. nih.gov The use of sulfinimine-derived N-sulfinyl β-amino ketone ketals allows for the creation of dehydropyrrolidine ketones, which then undergo cyclization to form tropinones. nih.gov The stereochemistry of the final product is influenced by the substituents on the precursor. For example, the cyclization of an N-sulfinyl δ-amino β-ketoester ketal can yield a tropinone with the C-2 carbomethoxy group predominantly in the axial position. nih.gov
Tandem reactions also provide an efficient route with diastereoselective control. A tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea, can create four stereogenic centers in a single operation, resulting in bicyclo[3.2.1]octan-8-ones with good diastereoselectivity. nih.gov
Table 2: Diastereoselective Synthetic Methods
| Method | Precursors | Key Intermediate/Product | Stereochemical Outcome |
|---|---|---|---|
| Intramolecular Mannich Cyclization | N-sulfinyl β-amino ketone ketals | Substituted tropinones | Diastereoselective formation of epimers at C-2 nih.gov |
The desymmetrization of achiral or meso starting materials is an elegant strategy for accessing enantiomerically enriched bicyclic scaffolds. rsc.org A classic example is the desymmetrization of tropinone, an achiral ketone, to install functionality with stereocontrol. nih.gov For instance, the use of a chiral lithium base can facilitate a stereoselective aldol reaction to introduce a carbomethoxy group at the C-2 position, leading to the synthesis of (+)-cocaine. nih.gov
More recent approaches have focused on the intramolecular desymmetrization of meso-epoxides. The screening of various chiral phosphoric acids as organocatalysts for the cyclization of meso-4,5-epoxycycloheptylamines has been shown to be an effective method for producing the 8-azabicyclo[3.2.1]octane core with high enantioselectivity.
Development of Efficient and Scalable Synthetic Protocols
The transition from laboratory-scale synthesis to large-scale production requires protocols that are efficient, cost-effective, and high-yielding. The landmark Robinson-Schoepf synthesis of tropinone, a key precursor, is a prime example of an efficient one-pot tandem reaction. researchgate.netwikipedia.org This biomimetic approach uses simple starting materials—succinaldehyde, methylamine, and acetonedicarboxylic acid—to construct the bicyclic tropinone skeleton, with modern improvements achieving yields greater than 90%. wikipedia.org
For the synthesis of more complex substituted 8-azabicyclo[3.2.1]octan-3-ols, processes have been developed to avoid expensive and unstable reagents like nortropinone hydrochloride. google.com One such scalable process involves the one-step addition of an organolithium reagent to a mixture of a tropinone derivative and an iodo-heteroaryl compound, resulting in high yields and excellent purity of the desired tertiary alcohol. google.com This method eliminates the need for undesirable tin chemistry and simplifies the work-up procedure, making it more suitable for industrial application. google.com
Derivatization and Functional Group Interconversion Strategies
The hydroxyl group of exo-3-Azabicyclo[3.2.1]octan-8-ol and its analogs serves as a versatile handle for further derivatization and functional group interconversions, allowing for the synthesis of a diverse library of compounds. ehu.esgoogle.com
A common strategy involves activating the hydroxyl group to facilitate nucleophilic substitution. This can be achieved by converting the alcohol into a good leaving group, such as a mesylate. For example, reacting an N-Boc protected 3-exo-hydroxy-8-azabicyclo[3.2.1]octane with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding 3-exo-methanesulfonyloxy derivative. google.com This intermediate can then undergo substitution with various nucleophiles.
The Mitsunobu reaction is another powerful tool for the direct substitution of the hydroxyl group. This reaction allows for the inversion of stereochemistry at the alcohol center while introducing a new functional group. For instance, reacting an N-protected 8-azabicyclo[3.2.1]octan-3-ol with a suitable nucleophile in the presence of coupling reagents like diethyl azodicarboxylate (DEAD) can lead to the desired substituted product. google.com These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery.
Elucidation of Stereochemistry, Conformational Preferences, and Chirality of the Azabicyclo 3.2.1 Octane System
Absolute Configuration Assignment and Determination
In the absence of X-ray data, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), in conjunction with computational modeling, serve as powerful tools. For instance, the absolute configuration of related tropane (B1204802) alkaloids has been elucidated by analyzing nuclear Overhauser effect (NOE) correlations, which provide information about through-space proximity of protons. academie-sciences.fr Furthermore, the application of chiral derivatizing agents can lead to the formation of diastereomers with distinct NMR spectra, allowing for the determination of the absolute stereochemistry.
Exo/Endo Stereoisomerism and Diastereomeric Relationships
The rigid, bridged structure of the 3-azabicyclo[3.2.1]octane system gives rise to stereoisomerism, most notably the exo and endo configurations of substituents. In the case of 3-Azabicyclo[3.2.1]octan-8-ol, the hydroxyl group at the C-8 position can be oriented either exo (away from the piperidine (B6355638) ring) or endo (towards the piperidine ring). This results in the formation of two diastereomers: exo-3-Azabicyclo[3.2.1]octan-8-ol and endo-3-Azabicyclo[3.2.1]octan-8-ol.
These diastereomers exhibit distinct physical and chemical properties, including different spectroscopic signatures and potentially different biological activities. The stereochemical relationship between the substituents on the bicyclic frame is crucial for molecular recognition and binding to biological targets. The exo and endo isomers of various 8-azabicyclo[3.2.1]octane derivatives have been synthesized and their distinct properties have been studied. nist.govnist.gov
| Isomer | -OH Group Orientation |
| exo | Away from the six-membered piperidine ring |
| endo | Towards the six-membered piperidine ring |
Intrinsic Conformational Analysis of the Bicyclic Ring System
Extensive studies on related azabicyclic systems have shown that the piperidine ring typically adopts a distorted chair conformation, while the five-membered ring (pyrrolidine in this case) assumes an envelope conformation. nih.govresearchgate.net In the chair conformation of the piperidine ring, substituents can occupy either axial or equatorial positions. For N-substituted derivatives, there is often a preference for the substituent to be in the equatorial position to minimize steric interactions. researchgate.net The envelope conformation of the pyrrolidine (B122466) moiety involves four of the atoms being approximately coplanar, with the fifth atom out of the plane.
The 3-azabicyclo[3.2.1]octane system is not static but undergoes dynamic conformational changes, including ring flipping of the piperidine chair and nitrogen inversion. Nitrogen inversion is a process where the lone pair of electrons on the nitrogen atom rapidly passes from one side of the atom to the other. In bicyclic systems, the barrier to nitrogen inversion can be significantly higher than in simple cyclic amines due to increased ring strain in the planar transition state. nih.govresearchgate.net
The bridging ethylene (B1197577) and ethane (B1197151) units in the 3-azabicyclo[3.2.1]octane skeleton impart significant rigidity to the molecule and influence the degree of puckering in both the piperidine and pyrrolidine rings. The presence of substituents, such as the exo-hydroxyl group at C-8, can further modulate the conformational preferences. The hydroxyl group can participate in intramolecular hydrogen bonding, which may stabilize a particular conformation.
In the case of the hydrochloride salt, the proton on the nitrogen atom will have a significant effect on the geometry and electronic distribution of the molecule, influencing the puckering of the rings. Studies on related N-substituted nortropinones and norgranatanones have shown that the nature of the N-substituent and protonation can alter the conformational equilibrium. academie-sciences.fr
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as the cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For exo-3-Azabicyclo[3.2.1]octan-8-ol HCl, a combination of one-dimensional and two-dimensional NMR experiments is employed to unambiguously assign all proton and carbon signals and to confirm the exo stereochemistry of the hydroxyl group.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of protons in the bicyclic framework. The presence of the hydrochloride salt influences the chemical shifts, particularly of the protons adjacent to the nitrogen atom, due to the deshielding effect of the positive charge.
The bridgehead protons (H-1 and H-5) are anticipated to appear as broad multiplets, a characteristic feature of such rigid bicyclic systems. The protons on the carbons adjacent to the nitrogen (H-2 and H-4) would likely resonate at a downfield region, further shifted by the protonation of the nitrogen. The proton attached to the hydroxyl-bearing carbon (H-8) is crucial for confirming the exo configuration and is expected to show a specific coupling pattern with the neighboring bridgehead protons.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts are indicative of the carbon's local electronic environment. Carbons bonded to the heteroatoms (nitrogen and oxygen) will be observed at lower field strengths.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-1, H-5 | 3.0 - 3.4 | br m |
| H-2, H-4 | 3.2 - 3.6 | m |
| H-6, H-7 | 1.8 - 2.2 | m |
| H-8 | 4.0 - 4.4 | t |
| NH₂⁺ | 9.0 - 9.5 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1, C-5 | 45 - 50 |
| C-2, C-4 | 50 - 55 |
| C-6, C-7 | 25 - 30 |
Two-dimensional NMR techniques are indispensable for establishing the connectivity between protons and carbons.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between H-1/H-2, H-1/H-7, H-4/H-5, and H-5/H-6, confirming the proton network within the bicyclic rings.
HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): These experiments establish direct one-bond correlations between protons and the carbons to which they are attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton spectrum.
The stereochemistry of the hydroxyl group at the C-8 position is a critical structural feature of this compound. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for determining the spatial proximity of protons.
In the exo isomer, the H-8 proton is on the same face of the six-membered ring as the ethano bridge (C-6 and C-7). Therefore, a key NOE correlation is expected between the H-8 proton and the protons on C-6 and C-7 that are also on the exo face. The absence of a significant NOE between H-8 and the bridgehead protons (H-1 and H-5) would further support the exo assignment. This is a definitive method for distinguishing between the exo and endo diastereomers. chemicalbook.com
Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Intermolecular Interactions
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be characterized by several key absorption bands:
A broad and strong absorption in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding.
A broad absorption in the 3000-2500 cm⁻¹ range, characteristic of the N-H stretching vibrations of the secondary ammonium (B1175870) salt (R₂NH₂⁺).
C-H stretching vibrations for the aliphatic CH₂ and CH groups would appear just below 3000 cm⁻¹.
The C-O stretching vibration of the secondary alcohol would be observed in the 1100-1050 cm⁻¹ region.
N-H bending vibrations are expected around 1600-1500 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3400 - 3200 (broad, strong) |
| N-H (salt) | Stretching | 3000 - 2500 (broad) |
| C-H | Stretching | 2950 - 2850 |
| N-H (salt) | Bending | 1600 - 1500 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound, the mass spectrum would typically be acquired for the free base after in-source dissociation of the HCl adduct.
The molecular ion peak (M⁺) for the free base (C₇H₁₃NO) would be observed at an m/z corresponding to its molecular weight. The fragmentation of the azabicyclo[3.2.1]octane core is expected to follow characteristic pathways. Common fragmentation would involve the loss of small neutral molecules such as H₂O from the alcohol group. The bicyclic structure can also undergo ring cleavage, leading to characteristic fragment ions. The fragmentation of the isomeric 3-methyl-3-azabicyclo[3.2.1]octan-8-ol shows distinct patterns that can help in identifying the core structure. nist.gov
Table 4: Predicted Key Mass Spectral Fragments for exo-3-Azabicyclo[3.2.1]octan-8-ol (Free Base)
| m/z | Possible Fragment |
|---|---|
| 127 | [M]⁺ |
| 110 | [M - OH]⁺ |
| 109 | [M - H₂O]⁺ |
| 96 | [M - CH₂OH]⁺ |
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
While NMR, IR, and MS provide a wealth of information about the structure and connectivity of a molecule in the gas or solution phase, X-ray diffraction crystallography offers the definitive determination of the molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the absolute configuration and conformation of the molecule.
Computational Chemistry Investigations into Structure, Reactivity, and Conformation
Quantum Mechanical Calculations for Electronic Structure and Bonding
Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic structure and bonding characteristics of azabicyclic compounds. mdpi.com These calculations provide a fundamental understanding of the molecule's stability, reactivity, and intermolecular interactions.
DFT calculations can determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.comnih.gov A smaller energy gap generally suggests higher reactivity. nih.gov Furthermore, these methods allow for the mapping of the Molecular Electrostatic Potential (MEP), which identifies the electron-rich and electron-deficient regions of a molecule, highlighting sites susceptible to electrophilic and nucleophilic attack. mdpi.com
Natural Bond Orbital (NBO) analysis is another quantum mechanical technique used to study intramolecular electronic interactions and their contribution to molecular stability. This analysis can quantify hyperconjugative interactions and second-order perturbation energies, offering a detailed picture of the electronic delocalization within the molecule.
| NBO Analysis | Analyzes intramolecular bonding and orbital interactions. | NBO | Reveals hyperconjugative stabilization and charge transfer. |
Molecular Modeling and Conformational Searching
The 3-azabicyclo[3.2.1]octane framework possesses a rigid, bicyclic structure, yet it can adopt several distinct conformations. Molecular modeling and conformational searching are essential for identifying the most stable three-dimensional arrangements of the molecule, which in turn govern its biological activity and physical properties.
The bicyclic system of azabicyclo[3.2.1]octane derivatives typically exists in a dynamic equilibrium between different conformations, such as chair, boat, and envelope forms for the constituent rings. researchgate.netresearchgate.net Computational studies have shown that for related structures like 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, the preferred conformation in solution is a chair-envelope, with the piperidine (B6355638) ring in a distorted chair form and the pyrrolidine (B122466) ring adopting an envelope shape. researchgate.net The orientation of substituents, such as the N-alkyl group in tropane (B1204802) alkaloids, also significantly influences conformational preference, with an equilibrium between axial and equatorial positions. researchgate.net
Conformational analysis is often performed using a combination of methods, including DFT and semi-empirical methods like AM1, to optimize geometries and calculate the relative energies of different conformers. researchgate.netmontclair.edu These in silico investigations help to understand how the scaffold's inherent rigidity can be exploited in ligand design to pre-organize functional groups for optimal interaction with biological targets. montclair.edu
Table 2: Common Conformations of the Azabicyclo[3.2.1]octane Ring System
| Ring | Common Conformations | Key Features |
|---|---|---|
| Six-membered (Piperidine) | Chair, Boat | The chair conformation is generally more stable. researchgate.net |
| Five-membered (Pyrrolidine) | Envelope | The ring puckering can vary, influencing substituent orientation. researchgate.net |
Theoretical Prediction of Spectroscopic Properties
Computational chemistry provides invaluable support for the elucidation of molecular structures by predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net The combination of experimental spectroscopy with quantum chemical calculations has become a powerful strategy for structural assignment and conformational analysis of complex molecules like azabicyclic alkaloids. researchgate.netnih.gov
DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the spectra for different possible isomers or conformers and comparing them with experimental data, researchers can confidently determine the correct structure and dominant conformation in solution. researchgate.netnih.gov This approach is particularly useful for assigning the relative and absolute configurations of chiral centers within the molecule. researchgate.net
Similarly, theoretical calculations can simulate IR spectra by computing vibrational frequencies. researchgate.net The comparison between calculated and experimental IR spectra can confirm the presence of specific functional groups and provide insights into intermolecular interactions, such as hydrogen bonding. researchgate.net More advanced computational approaches integrate molecular dynamics simulations with DFT to account for anharmonicity and dynamic effects, leading to more accurate spectral predictions. nih.govbiorxiv.org
Table 3: Application of Theoretical Spectroscopy
| Spectroscopic Technique | Predicted Parameters | Computational Method | Application |
|---|---|---|---|
| NMR Spectroscopy | ¹H and ¹³C Chemical Shifts, Coupling Constants | DFT (e.g., GIAO method) | Structure verification, conformational analysis, stereochemical assignment. researchgate.netresearchgate.net |
| IR Spectroscopy | Vibrational Frequencies and Intensities | DFT | Functional group identification, analysis of hydrogen bonding. researchgate.net |
| Electronic Circular Dichroism (ECD) | ECD Spectra | Time-Dependent DFT (TD-DFT) | Determination of absolute configuration for chiral molecules. nih.gov |
Reaction Mechanism Simulations and Transition State Analysis
Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Computational simulations allow for the detailed exploration of reaction pathways, the characterization of transient intermediates, and the analysis of transition states. This knowledge is crucial for optimizing reaction conditions and predicting the stereochemical outcome of synthetic transformations involving azabicyclic scaffolds. nih.gov
For complex reactions, such as cycloadditions or cascade reactions used to construct azabicyclic cores, DFT calculations can map the potential energy surface. acs.orgresearchgate.net This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation barrier, which governs the reaction rate. beilstein-journals.org
Analysis of the transition state geometry provides insights into the factors controlling selectivity. beilstein-journals.org For instance, in pericyclic reactions, the aromaticity of the transition state can influence the reaction barrier, although other factors like strain and orbital interactions are often dominant. beilstein-journals.orgyoutube.com These computational studies can elucidate why a particular diastereomer is formed preferentially, guiding the development of highly stereoselective synthetic methods. acs.org
Table 4: Computational Investigation of Reaction Mechanisms
| Area of Study | Computational Approach | Key Insights Gained |
|---|---|---|
| Reaction Pathway Mapping | Potential Energy Surface (PES) Scans | Identification of intermediates and transition states. |
| Activation Energy Calculation | DFT, Ab initio methods | Prediction of reaction rates and feasibility. beilstein-journals.org |
| Transition State Geometry | Transition State Optimization | Understanding the origins of stereoselectivity and regioselectivity. acs.orgbeilstein-journals.org |
| Kinetic vs. Thermodynamic Control | Calculation of reaction and activation free energies | Predicting product distributions under different conditions. researchgate.net |
In Silico Design and Screening of Azabicyclic Scaffolds
The rigid and well-defined three-dimensional structure of the 3-azabicyclo[3.2.1]octane core makes it an attractive "privileged scaffold" in medicinal chemistry and drug design. nih.gov In silico techniques, such as virtual screening and scaffold morphing, are used to explore the chemical space around this core structure to identify novel compounds with desired biological activities. mdpi.com
In silico screening involves docking large libraries of virtual compounds, often derived from the azabicyclic scaffold, into the active site of a biological target like an enzyme or receptor. cam.ac.uk This process predicts the binding affinity and orientation of each compound, allowing researchers to prioritize a smaller, more promising set of molecules for chemical synthesis and experimental testing. cam.ac.uk
Scaffold morphing is a drug design strategy that involves making gradual, bioisosteric modifications to a known active scaffold to improve properties like potency, selectivity, or pharmacokinetic profiles. mdpi.com The azabicyclic framework serves as a starting point for generating diverse libraries of new analogues. researchgate.netunife.it The conformational restriction imposed by the bicyclic system is a key advantage, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity ligands. montclair.edu
Table 5: In Silico Methods for Azabicyclic Scaffold Drug Discovery
| Method | Description | Goal |
|---|---|---|
| Virtual Screening | Docking of large compound libraries against a biological target. | Identify potential hits from a large virtual library. cam.ac.uk |
| Scaffold Hopping | Searching for novel scaffolds that mimic the pharmacophore of a known active molecule. | Discover new chemical classes with similar activity. cam.ac.uk |
| Scaffold Morphing | Systematic, bioisosteric modification of a parent scaffold. | Optimize potency and drug-like properties of a lead compound. mdpi.com |
| Pharmacophore Modeling | Defining the essential 3D arrangement of features required for biological activity. | Guide the design of new molecules that fit the activity requirements. |
Applications As a Versatile Synthetic Building Block and Scaffold in Organic Chemistry
A Chiral Precursor for Asymmetric Synthesis
The inherent chirality of exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride makes it a valuable precursor in asymmetric synthesis. Its well-defined stereochemistry can be transferred to new molecules, enabling the selective synthesis of a single enantiomer of a target compound. This is particularly crucial in the development of pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities.
The synthesis of optically active 8-oxabicyclo[3.2.1]octanes has been achieved with high diastereo- and enantioselectivities through asymmetric 1,3-dipolar cycloadditions. rsc.org Furthermore, enantioselective approaches to the 8-azabicyclo[3.2.1]octane scaffold from achiral starting materials have seen significant development, providing a robust platform for the synthesis of a wide range of chiral compounds. ehu.es
A Scaffold for Constrained Amino Acids and Peptidomimetics
The rigid framework of the 3-azabicyclo[3.2.1]octane system is ideal for creating conformationally restricted amino acids. uni-regensburg.de When incorporated into peptides, these modified amino acids can induce specific secondary structures, such as turns and helices, which are often crucial for biological activity. d-nb.info This approach has been instrumental in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved properties like enhanced stability and oral bioavailability. d-nb.info
The 6,8-dioxa-3-azabicyclo[3.2.1]octane core, a related scaffold, has been successfully employed as a constrained dipeptide isostere. nih.gov This highlights the potential of the azabicyclo[3.2.1]octane framework in developing novel therapeutic agents that target protein-protein interactions. frontiersin.org
Development of Rigid Ligands for Organometallic Catalysis and Asymmetric Synthesis
The defined geometry of the exo-3-azabicyclo[3.2.1]octane scaffold makes it an excellent platform for the design of rigid ligands for organometallic catalysis. uni-regensburg.de These ligands can coordinate to a metal center, creating a chiral environment that can direct the stereochemical outcome of a catalytic reaction. This has led to the development of highly selective catalysts for a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.
For instance, dual catalytic systems incorporating a rhodium(II) complex and a chiral Lewis acid have been used for the asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides, leading to the formation of optically active 8-oxabicyclo[3.2.1]octanes. rsc.org
Scaffold Diversification Strategies for Chemical Library Generation
The 3-azabicyclo[3.2.1]octane core is amenable to various chemical modifications, allowing for the generation of diverse chemical libraries. nih.gov These libraries, containing a wide range of structurally related compounds, are essential for high-throughput screening and the discovery of new drug candidates.
Strategies for scaffold diversification often involve the introduction of different functional groups at various positions of the bicyclic ring system. mdpi.com For example, the synthesis of a library of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold has been reported, demonstrating the versatility of this core structure in library development. nih.gov
A Precursor to Complex Natural Product Total Synthesis
The 3-azabicyclo[3.2.1]octane framework is a key structural motif in a large family of natural products known as tropane (B1204802) alkaloids. nih.govrsc.orgwikipedia.org These compounds exhibit a wide range of biological activities and have been used for centuries in traditional medicine. nih.govacs.org
Exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride serves as a crucial starting material for the total synthesis of various tropane alkaloids, including cocaine and scopolamine. nih.govacs.org The synthesis of these complex molecules often relies on the stereocontrolled elaboration of the bicyclic core. ehu.es
Table 1: Examples of Tropane Alkaloids Synthesized from Azabicyclo[3.2.1]octane Precursors
| Tropane Alkaloid | Biological Activity |
|---|---|
| Cocaine | Stimulant, local anesthetic wikipedia.org |
| Scopolamine | Anticholinergic, used to treat motion sickness wikipedia.org |
| Atropine | Anticholinergic, used to treat bradycardia wikipedia.org |
Rational Design of Conformationally Restricted Analogues
The rigid nature of the 3-azabicyclo[3.2.1]octane scaffold allows for the rational design of conformationally restricted analogues of biologically active molecules. nih.govacs.org By locking a molecule into a specific conformation, it is possible to enhance its binding affinity and selectivity for a particular biological target.
This approach has been used to develop potent and selective inhibitors of various enzymes and receptors. For example, the design of NAAA inhibitors featuring a pyrazole (B372694) azabicyclo[3.2.1]octane structural core has led to the discovery of promising candidates for the treatment of inflammatory conditions. nih.govacs.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride |
| Tropane Alkaloids |
| Cocaine |
| Scopolamine |
| Atropine |
| Hyoscyamine |
Biocatalytic Transformations and Biotransformation Pathways
Enzymatic Modification and Derivatization of the Azabicyclo[3.2.1]octane Core
The functionalization of the azabicyclo[3.2.1]octane core is of significant interest for the synthesis of a wide array of biologically active compounds. Enzymes, with their inherent chemo-, regio-, and stereoselectivity, are powerful tools for these transformations. A key enzymatic modification of this core structure is the stereospecific reduction of a carbonyl group, which is directly relevant to the synthesis of alcohol derivatives such as exo-3-Azabicyclo[3.2.1]octan-8-ol.
Tropinone (B130398) reductases (TRs) are a well-studied class of enzymes that catalyze the NADPH-dependent reduction of tropinone, a ketone with the 8-azabicyclo[3.2.1]octane skeleton. nih.gov These enzymes exhibit remarkable stereospecificity, producing either tropine (B42219) (3α-tropanol) or pseudotropine (3β-tropanol). nih.gov This enzymatic transformation is a critical branching point in the biosynthesis of various tropane (B1204802) alkaloids. The stereochemical outcome is determined by the specific orientation of the substrate within the enzyme's active site. nih.gov
The kinetic properties of these enzymes have been characterized from various plant sources. For instance, a tropine-forming tropinone reductase (TR-I) has been isolated from Withania somnifera. The biochemical characteristics of this enzyme, including its affinity for the substrate (Km) and its catalytic efficiency, have been determined, providing valuable data for its potential application in biocatalytic synthesis. plos.org
| Parameter | Value |
|---|---|
| Optimal pH | 6.7 |
| Km for Tropinone | 0.125 ± 0.015 mM |
| Vmax for Tropinone | 12.8 ± 0.52 pkat/µg protein |
| Km for NADPH | 0.04 ± 0.005 mM |
| Vmax for NADPH | 10.2 ± 0.45 pkat/µg protein |
The principles of stereospecific reduction by tropinone reductases can be applied to the synthesis of other derivatives of the azabicyclo[3.2.1]octane core, including exo-3-Azabicyclo[3.2.1]octan-8-ol from its corresponding ketone precursor, 3-azabicyclo[3.2.1]octan-8-one. The selection of an appropriate reductase with the desired stereoselectivity would be crucial for achieving a high yield of the exo isomer.
Microbial Degradation Mechanisms and Metabolic Fate Studies
The environmental fate and potential for bioremediation of compounds containing the azabicyclo[3.2.1]octane skeleton are important areas of study. Microorganisms have evolved diverse catabolic pathways for the degradation of complex organic molecules, including alkaloids. While specific studies on the microbial degradation of exo-3-Azabicyclo[3.2.1]octan-8-ol HCl are not extensively documented, research on related nortropane alkaloids, such as calystegines, provides insights into potential degradation mechanisms.
Calystegines are polyhydroxylated nortropane alkaloids that can be utilized as a nutritional source by certain soil microorganisms. nih.gov For example, Rhizobium meliloti has been shown to catabolize the natural (+)-enantiomer of calystegine B2. nih.gov This suggests that microbial populations in the environment may possess the enzymatic machinery to degrade the nortropane skeleton, which is structurally analogous to the 3-azabicyclo[3.2.1]octane core.
The initial steps in the microbial degradation of such compounds often involve oxidation or hydroxylation reactions, followed by ring cleavage. The degradation pathways of other plant-derived alkaloids, such as hordenine (B123053) and gramine (B1672134) by Pseudomonas species, have been elucidated, revealing key metabolic intermediates. sjtu.edu.cn These studies suggest that the degradation of the azabicyclo[3.2.1]octane core would likely proceed through a series of enzymatic steps to break down the bicyclic structure into simpler, readily metabolizable compounds.
| Compound Class | Degrading Microorganism | Key Metabolic Intermediates/Products |
|---|---|---|
| Nortropane Alkaloids (e.g., Calystegine B2) | Rhizobium meliloti | Utilized as a carbon and nitrogen source |
| Morphine Alkaloids | Pseudomonas putida M10 | Morphinone, Codeinone |
| Barley Alkaloids (Hordenine, Gramine) | Pseudomonas sp. | 4-hydroxyphenylacetic acid, 3-indole-acetic acid |
Understanding the microbial degradation pathways is crucial for assessing the environmental impact and persistence of synthetic compounds like this compound.
Isotopic Labeling and Kinetic Isotope Effect (KIE) Studies in Biotransformations
Isotopic labeling is a powerful technique for elucidating metabolic pathways and reaction mechanisms. st-andrews.ac.uk By replacing an atom in a molecule with its heavier isotope (e.g., 2H for 1H, or 13C for 12C), researchers can trace the fate of the labeled molecule through a biological system. st-andrews.ac.uk This approach has been instrumental in understanding the biosynthesis of tropane alkaloids, where labeled precursors have been used to map the intricate series of enzymatic reactions. sci-hub.red
Kinetic Isotope Effect (KIE) studies measure the change in the rate of a reaction upon isotopic substitution. wikipedia.org This effect arises from the difference in the zero-point vibrational energies of bonds to lighter versus heavier isotopes. libretexts.org KIEs are a sensitive probe of the transition state of a reaction and can provide evidence for the rate-limiting step and the nature of bond-breaking and bond-forming events. nih.gov
For the enzymatic reduction of a ketone precursor to exo-3-Azabicyclo[3.2.1]octan-8-ol, KIE studies could provide valuable mechanistic insights. For example, by replacing the hydrogen that is transferred from the cofactor (e.g., NADPH) with deuterium, a primary KIE would be expected if this hydride transfer is the rate-limiting step. The magnitude of the KIE can help to distinguish between different transition state structures.
| Isotopic Substitution | Type of KIE | Potential Mechanistic Insight |
|---|---|---|
| Deuterium labeling of the transferring hydride in NADPH | Primary KIE (kH/kD > 1) | Indicates that hydride transfer is part of the rate-determining step. |
| 13C labeling of the carbonyl carbon | Primary KIE (k12C/k13C > 1) | Provides information about changes in bonding to the carbonyl carbon in the transition state. |
| Deuterium labeling at a non-reacting position | Secondary KIE (kH/kD ≠ 1) | Can reveal changes in hybridization or steric environment at that position during the reaction. |
By combining isotopic labeling with kinetic studies, a detailed understanding of the biocatalytic transformations of the azabicyclo[3.2.1]octane core can be achieved, facilitating the development of efficient and selective enzymatic processes.
Future Perspectives and Advanced Research Frontiers
Integration of Flow Chemistry and Continuous Processing in Synthesis
The transition from traditional batch synthesis to continuous flow processing represents a paradigm shift in chemical manufacturing, offering significant advantages in terms of safety, scalability, and process control. For the multi-step synthesis of complex molecules like exo-3-Azabicyclo[3.2.1]octan-8-ol, flow chemistry provides a platform for the rapid optimization of reaction conditions and can enable the use of hazardous reagents or reactive intermediates with enhanced safety. thieme.de
Future research will likely focus on developing end-to-end continuous flow syntheses of the azabicyclo[3.2.1]octane core. This could involve telescoping multiple reaction steps, such as cyclization, reduction, and purification, into a single, uninterrupted process. The synthesis of related tropane (B1204802) alkaloids has already seen applications of continuous-flow methods, suggesting the feasibility of this approach. researchgate.net The precise control over parameters like temperature, pressure, and reaction time in microreactors can lead to higher yields, improved selectivity, and reduced byproduct formation compared to batch processes.
Key Research Objectives in Flow Chemistry:
| Research Objective | Potential Impact | Relevant Techniques |
| Development of integrated multi-step flow syntheses | Reduced manufacturing time, cost, and waste | Telescoped reactions, inline purification, real-time process analytical technology (PAT) |
| Use of immobilized catalysts and reagents | Simplified product purification and catalyst recycling | Packed-bed reactors, catalytic microreactors |
| Exploration of novel reaction conditions | Access to new chemical space and improved reaction efficiency | High-temperature/high-pressure reactions, photochemical and electrochemical flow transformations |
Leveraging Machine Learning and Artificial Intelligence in Scaffold Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, accelerating the discovery and development of new molecules and synthetic pathways. engineering.org.cnpreprints.org For the exo-3-Azabicyclo[3.2.1]octan-8-ol scaffold, these computational approaches can be applied to several key areas.
Applications of AI/ML in Azabicyclo[3.2.1]octane Chemistry:
| Application Area | AI/ML Tool | Function |
| Scaffold Design | Generative Models, Quantitative Structure-Activity Relationship (QSAR) models | Design of novel derivatives with desired biological activity and properties. |
| Synthesis Planning | Retrosynthesis Prediction Algorithms | Proposing efficient and novel synthetic routes to target molecules. preprints.org |
| Reaction Optimization | Reaction Outcome and Yield Prediction Models | Forecasting the success and yield of chemical reactions to guide experimental design. |
Exploration of Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly guiding synthetic strategy in the pharmaceutical industry to minimize environmental impact. jddhs.com Future research on the synthesis of exo-3-Azabicyclo[3.2.1]octan-8-ol will undoubtedly focus on incorporating more sustainable practices. jocpr.com
Key areas of exploration include the use of greener solvents, such as water, supercritical CO2, or bio-based solvents, to replace hazardous traditional organic solvents. jocpr.com The development and implementation of catalytic methods, particularly those using abundant and non-toxic metals like iron, are a priority to replace stoichiometric reagents and reduce waste. jocpr.com Biocatalysis, which utilizes enzymes to perform chemical transformations, offers the potential for high selectivity under mild reaction conditions, often in aqueous media. mdpi.com This can be particularly valuable for installing stereocenters with high fidelity. Additionally, energy-efficient techniques like microwave-assisted synthesis can dramatically shorten reaction times and reduce energy consumption compared to conventional heating methods. mdpi.comresearchgate.net
Development of Novel Protecting Group Strategies and Deprotection Methodologies
The synthesis of complex derivatives of exo-3-Azabicyclo[3.2.1]octan-8-ol often requires the use of protecting groups to mask reactive functionalities, such as the secondary amine, while other parts of the molecule are being modified. organic-chemistry.org The development of novel protecting group strategies is crucial for improving the efficiency and elegance of these synthetic sequences.
Future research will focus on identifying new amine-protecting groups that offer enhanced stability to a wide range of reaction conditions but can be removed under very mild and specific (orthogonal) conditions. organic-chemistry.orgacs.org This allows for the selective deprotection of one functional group in the presence of others, a critical requirement for the synthesis of highly functionalized molecules. Commonly used carbamate (B1207046) protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are effective but have their limitations. masterorganicchemistry.com The discovery of protecting groups that can be cleaved under neutral conditions or by light would provide significant advantages, avoiding harsh acidic or basic conditions that might compromise the integrity of the complex scaffold.
Expanding the Scope of Reactivity and Functionalization
To fully explore the therapeutic potential of the exo-3-Azabicyclo[3.2.1]octan-8-ol scaffold, it is essential to develop new methods for its functionalization. This allows for the creation of diverse libraries of compounds for biological screening, which is fundamental to structure-activity relationship (SAR) studies. acs.orgnih.gov
A major frontier is the development of late-stage C-H functionalization reactions. These methods would allow for the direct installation of new substituents onto the carbon framework of the bicyclic system, bypassing the need for lengthy de novo synthesis of each new analogue. nsf.gov Research into novel cycloaddition and carboamination reactions could also provide new ways to construct the core skeleton with embedded functionality. nih.govnih.gov Moreover, expanding the repertoire of reactions to modify the existing secondary amine and hydroxyl groups will enable the synthesis of a wide array of derivatives, including amides, sulfonamides, ureas, and esters, thereby systematically probing the chemical space around this valuable scaffold. rsc.orgnih.gov
Q & A
Basic: What are the key steps and methodological considerations for synthesizing exo-3-Azabicyclo[3.2.1]octan-8-ol HCl?
Answer:
The synthesis typically involves multi-step transformations starting from atropine or related precursors. Key steps include:
- Ester hydrolysis to generate intermediates.
- Amine oxidation using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
- O-Acetylation to protect hydroxyl groups.
- Demethylation with reagents such as BBr₃ or HI.
- Amide hydrolysis under acidic or basic conditions to yield the final bicyclic structure .
Optimization Tips:
- Use catalytic hydrogenation for stereochemical control of the exo isomer.
- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to minimize impurities .
Example Reaction Conditions Table:
| Step | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ester Hydrolysis | 6M HCl, reflux, 12h | 78 | |
| Amine Oxidation | mCPBA, CH₂Cl₂, 0°C, 2h | 85 | |
| Demethylation | BBr₃, DCM, -78°C → RT, 6h | 92 |
Advanced: How can stereochemical challenges (e.g., exo vs. endo isomer formation) be addressed during synthesis?
Answer:
The exo configuration is critical for biological activity in derivatives like trospium chloride. To control stereochemistry:
- Chiral Resolving Agents : Use (R)- or (S)-mandelic acid to separate enantiomers via diastereomeric salt formation .
- Chromatographic Methods : Employ chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases for analytical confirmation .
- Crystallization : Leverage solvent polarity (e.g., acetone/hexane) to favor exo isomer crystallization .
Critical Factors:
- Reaction temperature (lower temps favor exo formation).
- Catalyst choice (e.g., Pd/C for selective hydrogenation) .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm bicyclic structure and exo configuration. Key signals include δ 3.2–4.1 ppm (bridged protons) and δ 70–90 ppm (quaternary carbons) .
- HPLC-MS : Reverse-phase C18 columns (e.g., Agilent Zorbax) with 0.1% formic acid in acetonitrile/water for purity assessment and mass confirmation .
- X-ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives .
Advanced: How do structural modifications to the bicyclic core impact biological activity in SAR studies?
Answer:
- N-Substitution : Adding benzyl groups (e.g., 3-benzyl derivatives) enhances receptor binding affinity in muscarinic antagonists .
- Hydroxyl Group Position : Exo-8-OH configuration (vs. endo) improves solubility and metabolic stability .
- Bicyclic Rigidity : Reducing ring flexibility (e.g., introducing sp³-hybridized bridges) increases selectivity for target receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
